3-(4-Acetoxybenzoyl)-2-chloropyridine
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Description
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, “Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate” was synthesized by acylation of acetoacetic ester with 4-acetoxybenzoyl chloride, followed by cleavage of aroylacetoacetic ester and hydrolysis of the protecting acetate group .Molecular Structure Analysis
The molecular structure of “4-acetoxybenzoyl chloride”, a related compound, has been analyzed. It has a molecular weight of 198.60 g/mol and contains 13 heavy atoms. It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-acetoxybenzoyl chloride”, a related compound, have been analyzed. It has a molecular weight of 198.60 g/mol. It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications
1. Polymethacrylates with Pendant Charge-Transporting Groups
- Application Summary: This research involves the synthesis of polymethacrylates with pendant charge-transporting groups via a process called reversible addition–fragmentation chain transfer (RAFT) polymerization .
- Methods of Application: The process involves the polymerization of functional polymers with hole- or electron-transporting groups. The polymerization is controlled by cumyl dithiobenzoate (CDB) as a chain transfer agent (CTA) and 2,2-azobisisobutyronitrile (AIBN) as an initiator in a benzene solution .
- Results or Outcomes: The resulting polymers have controlled molecular weights and low polydispersity indexes. These polymers have been characterized by NMR, UV–Vis spectroscopy, and cyclic voltammetry (CV) .
2. Synthesis of Various Heterocycles
- Application Summary: This research involves the synthesis of various heterocycles using 4-(4-Acetylaminophenyl)-4-Oxo-But-2-Enoic Acid .
- Methods of Application: The process involves the reaction of the compound with different nucleophiles in various mediums .
- Results or Outcomes: The reactions yield some important heterocyclic derivatives .
properties
IUPAC Name |
[4-(2-chloropyridine-3-carbonyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9(17)19-11-6-4-10(5-7-11)13(18)12-3-2-8-16-14(12)15/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSVWYKCZYQXRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642178 |
Source
|
Record name | 4-(2-Chloropyridine-3-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetoxybenzoyl)-2-chloropyridine | |
CAS RN |
898786-41-9 |
Source
|
Record name | 4-(2-Chloropyridine-3-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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